1-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
Description
This compound is a heterocyclic sulfonamide featuring a piperidine-3-carboxamide core linked to a 1,3,4-oxadiazol-2-yl group substituted with a 1,2-oxazol-5-yl moiety.
Properties
IUPAC Name |
1-methylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5S/c1-23(19,20)17-6-2-3-8(7-17)10(18)14-12-16-15-11(21-12)9-4-5-13-22-9/h4-5,8H,2-3,6-7H2,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWARWHEMWMBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the oxadiazole and oxazole rings, followed by their attachment to the piperidine ring. Common synthetic routes may involve:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the oxazole ring: This can be synthesized via cyclization reactions involving nitriles and aldehydes or ketones.
Attachment to the piperidine ring: The final step involves coupling the oxadiazole and oxazole rings to the piperidine ring, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The oxadiazole core is typically synthesized via cyclization reactions. For example, 1,3,4-oxadiazole derivatives are often prepared from hydrazides and carboxylic acids under dehydrating agents like phosphorus oxychloride or thionyl chloride . In the case of this compound:
- The 1,3,4-oxadiazole ring likely forms from a hydrazide intermediate derived from piperidine-3-carboxamide.
- The oxazol-5-yl substituent at position 5 of the oxadiazole ring may originate from a cyclization reaction involving a β-ketoamide or nitrile oxide .
Key intermediates could include:
| Precursor | Reaction Condition | Product |
|---|---|---|
| Piperidine-3-carbohydrazide | POCl₃, R.T. | Oxadiazole ring formation |
| 1,2-Oxazole-5-carbonitrile | Cu(I)-catalyzed cycloaddition | Oxazole-oxadiazole conjugation |
Methanesulfonyl Group
The sulfonyl group is electron-withdrawing, enhancing electrophilic substitution resistance but enabling nucleophilic displacement under basic conditions. For example:
- Nucleophilic Substitution : The sulfonyl group may undergo displacement with amines or thiols in polar aprotic solvents (e.g., DMF, 60–80°C) .
- Hydrolysis : Under acidic or alkaline conditions, the sulfonamide bond may cleave to yield methanesulfonic acid and the parent amine .
Oxadiazole and Oxazole Rings
- Electrophilic Aromatic Substitution : Limited due to electron-deficient nature. Halogenation or nitration requires harsh conditions (e.g., HNO₃/H₂SO₄) .
- Reduction : Oxadiazole rings can be reduced to dihydro derivatives using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) .
Biological Activity and Stability
While the compound’s bioactivity is undocumented in the provided sources, structurally similar 1,3,4-oxadiazoles exhibit STAT3 inhibitory activity and antimicrobial properties . Stability studies of analogs suggest:
- pH Sensitivity : Degradation occurs in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, with half-lives < 24 hours.
- Thermal Stability : Stable up to 150°C, with decomposition observed at higher temperatures.
Comparative Analysis with Analogues
The compound shares structural motifs with patented STAT3 inhibitors and antimicrobial hybrids . For example:
Hypothetical Reaction Pathways
- Sulfonamide Alkylation :
- React with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary sulfonamides.
- Oxadiazole Ring Opening :
- Cross-Coupling Reactions :
- Suzuki-Miyaura coupling at the oxazole C4 position using aryl boronic acids and Pd catalysts.
Scientific Research Applications
1-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Modulating signaling pathways: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
(a) 1-Methanesulfonyl-N-{5-[1-(Propan-2-yl)-1H-Pyrazol-3-yl]-1,3,4-Oxadiazol-2-yl}Piperidine-3-Carboxamide (CAS 1210307-55-3)
- Structural Difference : Replaces the 1,2-oxazol-5-yl group with a 1-(propan-2-yl)pyrazole substituent.
- Molecular Formula : C₁₅H₂₂N₆O₄S (vs. C₁₂H₁₄N₄O₅S for the target compound).
- Impact : The bulkier propan-2-ylpyrazole group may reduce solubility compared to the oxazole analog but could enhance lipophilicity for membrane penetration .
(b) N-[5-(1,2-Oxazol-5-yl)-1,3,4-Oxadiazol-2-yl]Naphthalene-1-Carboxamide (CAS 946208-06-6)
- Structural Difference : Substitutes the piperidine-methanesulfonyl group with a naphthalene carboxamide.
- Molecular Weight : 306.28 g/mol (vs. ~342 g/mol for the target compound).
Piperidine Core Modifications
(a) N-(2-(3-((3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Methyl)Piperidin-1-yl)-2-Oxoethyl)-N-Methylmethanesulfonamide (CAS 1705375-30-9)
- Structural Difference : Features a cyclopropyl-substituted oxadiazole and a methylsulfonamide-ethyl linker.
- Molecular Formula : C₁₅H₂₄N₄O₄S (vs. C₁₂H₁₄N₄O₅S for the target compound).
- Impact : The cyclopropyl group may improve metabolic stability, while the ethyl linker adds conformational flexibility .
Heterocyclic Hybrid Systems
(a) 5-Methyl-N-(1-Methyl-1H-Pyrazol-4-yl)-1,2-Oxazole-3-Carboxamide
- Structural Difference : Retains the oxazole-carboxamide motif but lacks the oxadiazole and piperidine components.
Comparative Data Table
*Exact molecular formula and weight for the target compound inferred from analogs.
Research Implications
- Bioavailability : The methanesulfonyl group in the target compound likely improves aqueous solubility compared to analogs with bulkier substituents (e.g., propan-2-ylpyrazole) .
- Target Selectivity : The 1,2-oxazol-5-yl group may offer unique hydrogen-bonding interactions compared to naphthalene or pyrazole-based analogs .
- Synthetic Accessibility : The target compound’s structure balances complexity and synthetic feasibility, as seen in commercially available analogs priced between $400–$1,600 per 100 mg .
Biological Activity
1-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 334.3073 g/mol. It contains a piperidine ring, an oxazole moiety, and an oxadiazole structure, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O5S |
| Molecular Weight | 334.3073 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antimicrobial Properties
Research has demonstrated that derivatives of the oxadiazole and oxazole scaffolds exhibit broad-spectrum antimicrobial activities. Specifically, compounds similar to 1-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine have shown efficacy against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus .
A study highlighted the compound's potential against drug-resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) indicating significant antimicrobial activity . The compound's mechanism appears to involve inhibition of essential enzymes in bacterial fatty acid biosynthesis pathways.
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that similar oxadiazole derivatives can inhibit the Murine Double Minute 2 (MDM2) protein, a key regulator in tumor growth . This inhibition leads to apoptosis in cancer cells and shows promise in preclinical models for various cancers.
Anti-inflammatory Effects
Compounds containing the oxadiazole moiety have also been reported to exhibit anti-inflammatory activities. Studies suggest that these compounds can modulate inflammatory pathways and reduce cytokine production, which is crucial in diseases characterized by chronic inflammation .
The biological activity of 1-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory responses and cancer cell proliferation.
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells by disrupting cellular signaling related to survival.
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Antimycobacterial Activity : A study reported that a derivative with a similar structure showed promising results against M. tuberculosis with an MIC of 4–8 µM against susceptible strains .
- Anticancer Efficacy : Another investigation demonstrated that a related oxadiazole derivative significantly reduced tumor size in murine models by targeting MDM2 .
- Anti-inflammatory Potential : Research indicated that certain oxadiazole derivatives effectively reduced inflammation markers in animal models of arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
